2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-methoxyphenyl group at position 2. The acetamide side chain is further modified with a 4-ethoxyphenyl moiety and an ethyl linker.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-3-30-20-8-4-16(5-9-20)14-21(28)24-13-12-18-15-31-23-25-22(26-27(18)23)17-6-10-19(29-2)11-7-17/h4-11,15H,3,12-14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWSJNOZZSJDDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide represents a novel class of heterocyclic compounds that combine thiazole and triazole moieties. These types of compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions. A common method includes the cyclization of appropriate precursors under specific conditions. The synthesis pathway can be summarized as follows:
- Formation of Thiazolo[3,2-b][1,2,4]triazole : This is achieved through the reaction of 4-methoxyphenyl hydrazine with thioamide derivatives.
- Substitution Reactions : The ethoxy and methoxy groups are introduced through nucleophilic substitution reactions to yield the final product.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of thiazolo[3,2-b][1,2,4]triazole have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Properties
The biological activity against various microbial strains has been documented. For example:
| Microbial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibitory | |
| Escherichia coli | Moderate | |
| Candida albicans | Significant |
These findings suggest that the compound may act by disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms.
Anticonvulsant Activity
A study evaluating a series of thiazolo[3,2-b][1,2,4]triazole derivatives found that certain compounds exhibited anticonvulsant activity in animal models. The compound's efficacy was assessed using maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Notably, some derivatives showed protective indices indicating their potential as therapeutic agents for epilepsy.
Case Studies
-
Anticancer Study : A derivative similar to our compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics.
"The triazole-thiazole framework exhibits remarkable cytotoxicity against MCF-7 cells" .
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Antimicrobial Evaluation : In vitro studies demonstrated that the compound effectively inhibited Staphylococcus aureus growth at concentrations as low as 50 µg/mL.
"The presence of ethoxy and methoxy groups enhances the antimicrobial efficacy of the triazole derivatives" .
The biological activity is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Compounds like 1,2,4-triazoles often inhibit enzymes involved in nucleic acid synthesis.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in cancer cells.
- Membrane Disruption : Antimicrobial activity may stem from the ability to integrate into microbial membranes, leading to increased permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide with structurally or functionally related compounds from the evidence:
Structural and Functional Insights
Substituent Effects :
- The 4-methoxy and 4-ethoxy groups on the target compound likely improve solubility compared to nitro-substituted analogs (e.g., ’s 11g), which are more polar but prone to metabolic reduction .
- The ethyl linker between the thiazolo-triazole and acetamide may enhance conformational flexibility, contrasting with rigid PROTAC-like scaffolds () .
Synthetic Accessibility :
- Unlike ’s click chemistry approach, the target compound may require multi-step synthesis involving Ullmann coupling or nucleophilic substitution for aryl ether formation .
Thermal Stability: Quinazolinone derivatives () exhibit high melting points (>250°C) due to strong intermolecular interactions, whereas the target compound’s melting point is unreported but expected to be lower due to its less planar structure .
Q & A
Q. What are the critical steps and conditions for synthesizing 2-(4-ethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of hydrazine derivatives with substituted benzaldehydes under reflux in dimethylformamide (DMF) .
- Step 2 : Introduction of the ethoxyphenyl acetamide moiety via nucleophilic substitution or coupling reactions, often requiring catalysts like copper(I) iodide and ligands such as 1,10-phenanthroline .
- Key Conditions : Temperature control (60–100°C), anhydrous solvents (DMF, acetonitrile), and inert atmosphere (N₂/Ar) to prevent oxidation .
- Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and ensure >95% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and regioselectivity. For example, the ethoxyphenyl group shows characteristic peaks at δ 1.3–1.5 ppm (CH₃) and δ 4.0–4.2 ppm (OCH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₄N₄O₃S: 477.16) .
- Infrared Spectroscopy (IR) : Peaks at 1650–1700 cm⁻¹ confirm the acetamide carbonyl group .
Advanced Research Questions
Q. How can synthetic yield be optimized for the thiazolo-triazole core formation?
- Methodological Answer :
- Catalyst Screening : Test copper(I) salts (CuI, CuBr) with ligands like tris(2-aminoethyl)amine to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to balance reaction rate and byproduct formation .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature (70–90°C) and stoichiometry (1:1.2 molar ratio of hydrazine to aldehyde) .
- Table : Yield optimization under varying conditions:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 80 | 72 |
| CuBr | DMSO | 90 | 68 |
| None | DMF | 80 | <10 |
Q. How to resolve discrepancies in NMR data for structural confirmation?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to eliminate solvent interference in aromatic proton regions .
- 2D NMR (COSY, HSQC) : Map coupling between protons (e.g., thiazole H-6 and adjacent ethyl group) to confirm connectivity .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set) .
Q. What strategies are effective for analyzing contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .
- Metabolic Stability Tests : Assess compound degradation in liver microsomes to explain variability in in vivo vs. in vitro results .
- Table : Comparative bioactivity in different cell lines:
| Cell Line | Target (e.g., Kinase X) IC₅₀ (µM) | Notes |
|---|---|---|
| HeLa | 0.45 ± 0.02 | High permeability |
| HEK293 | 1.20 ± 0.15 | Efflux pump activity |
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding sites). Key residues: Lys⁵⁰, Asp¹⁰⁷ .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding energy (ΔG ~ -8.5 kcal/mol) .
Structural and Mechanistic Insights
Q. How does the ethoxyphenyl group influence pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Measure logP (e.g., 3.2 ± 0.1 via shake-flask method) to correlate with membrane permeability .
- Metabolism Studies : Incubate with CYP3A4/CYP2D6 isoforms to identify O-deethylation as a primary metabolic pathway .
Q. What are the structure-activity relationship (SAR) trends for thiazolo-triazole derivatives?
- Methodological Answer :
- Substituent Screening : Replace 4-methoxyphenyl with electron-withdrawing (e.g., NO₂) or donating (e.g., NH₂) groups to modulate activity .
- Table : SAR for analog bioactivity:
| R Group | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|
| 4-OCH₃ | 0.45 | 0.12 |
| 4-NO₂ | 1.80 | 0.08 |
| 4-NH₂ | 2.50 | 0.25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
